
2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde
Vue d'ensemble
Description
2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde is a chemical compound with the CAS Number: 1350760-27-8 . It has a molecular weight of 246.26 and its IUPAC name is 2’,4’-difluoro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12F2O/c1-9-5-11(8-18)6-10(2)15(9)13-4-3-12(16)7-14(13)17/h3-8H,1-2H3 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
Organometallic Intermediates
The study by Schlosser and Rausis (2004) demonstrates the structural proliferation of 2,6-difluoropyridine derivatives through organometallic intermediates, highlighting the utility of these compounds in synthesizing a wide array of further derivatives using modern organometallic methods. This approach could be applicable to the synthesis and manipulation of 2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde derivatives for various research applications (Schlosser & Rausis, 2004).
Green Synthesis
Gomha et al. (2020) explored green synthesis methods to create novel 1,4-dihydropyridine-3,5-Dicarbohydrazones under grind-stone chemistry, which is a solvent-free, eco-friendly approach. This method could potentially be adapted for the synthesis of eco-friendly derivatives of 2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde, reflecting a growing trend towards more sustainable chemical synthesis processes (Gomha et al., 2020).
Synthesis of Substituted Compounds
The research by Muchowski and Hess (1988) on the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene offers an efficacious synthesis route to 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes. This study underscores the potential of specific lithiation techniques in synthesizing substituted derivatives, which could be relevant for creating specific derivatives of 2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde for targeted research applications (Muchowski & Hess, 1988).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2,4-difluorophenyl)-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-9-5-11(8-18)6-10(2)15(9)13-4-3-12(16)7-14(13)17/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQMAFXGZUNPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2)F)F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



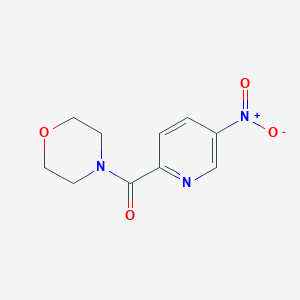

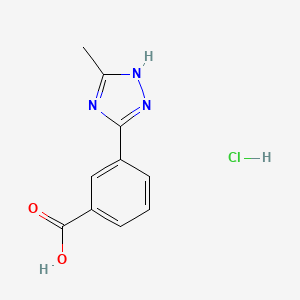
![1-methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1431374.png)


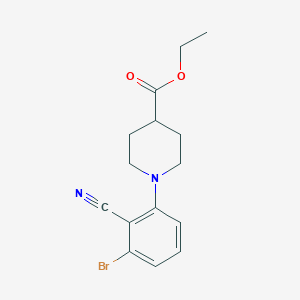
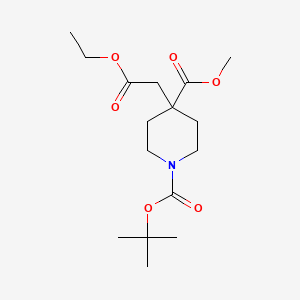

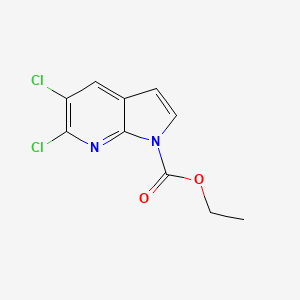

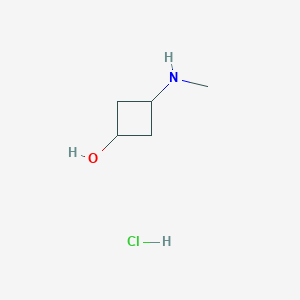
![3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B1431392.png)
